molecular formula C9H10N2O2 B026529 Ethyl 3-cyano-4H-pyridine-1-carboxylate CAS No. 103935-35-9

Ethyl 3-cyano-4H-pyridine-1-carboxylate

Cat. No. B026529
M. Wt: 178.19 g/mol
InChI Key: BEFXESTWRIRVQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-cyano-4H-pyridine-1-carboxylate is a chemical compound that is widely used in scientific research. It is a heterocyclic compound that contains a pyridine ring and a cyano group. This compound has various applications in the field of chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of Ethyl 3-cyano-4H-pyridine-1-carboxylate is not well understood. However, it is believed that it acts by inhibiting the activity of certain enzymes that are involved in various biological processes. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation.

Biochemical And Physiological Effects

Ethyl 3-cyano-4H-pyridine-1-carboxylate has various biochemical and physiological effects. It has been shown to have anti-tumor activity in vitro and in vivo. It also has anti-inflammatory activity and has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, it has been shown to have anti-viral activity against the hepatitis C virus.

Advantages And Limitations For Lab Experiments

One of the advantages of Ethyl 3-cyano-4H-pyridine-1-carboxylate is its versatility. It can be used as a starting material for the synthesis of various heterocyclic compounds and biologically active compounds. Moreover, it can be used as a ligand for the preparation of metal complexes that have potential applications in catalysis and material science. However, one of the limitations of Ethyl 3-cyano-4H-pyridine-1-carboxylate is its toxicity. It is a hazardous chemical and should be handled with care.

Future Directions

There are several future directions for the research on Ethyl 3-cyano-4H-pyridine-1-carboxylate. One of the directions is the synthesis of new heterocyclic compounds and biologically active compounds using Ethyl 3-cyano-4H-pyridine-1-carboxylate as a starting material. Another direction is the preparation of new metal complexes using Ethyl 3-cyano-4H-pyridine-1-carboxylate as a ligand. Moreover, the mechanism of action of Ethyl 3-cyano-4H-pyridine-1-carboxylate should be further investigated to understand its biological activity better.

Synthesis Methods

Ethyl 3-cyano-4H-pyridine-1-carboxylate can be synthesized through several methods. One of the most common methods is the reaction of ethyl nicotinate with malononitrile in the presence of a base. The reaction produces Ethyl 3-cyano-4H-pyridine-1-carboxylate as the main product. Other methods include the reaction of 3-chloro-4-pyridinecarboxylic acid with ethyl cyanoacetate and the reaction of 3-cyano-4-pyridone with ethyl chloroformate.

Scientific Research Applications

Ethyl 3-cyano-4H-pyridine-1-carboxylate has various applications in scientific research. It is used as a starting material for the synthesis of various heterocyclic compounds. It is also used as a building block for the synthesis of various biologically active compounds such as anti-tumor agents, anti-inflammatory agents, and anti-viral agents. Moreover, it is used as a ligand for the preparation of metal complexes that have potential applications in catalysis and material science.

properties

CAS RN

103935-35-9

Product Name

Ethyl 3-cyano-4H-pyridine-1-carboxylate

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

ethyl 3-cyano-4H-pyridine-1-carboxylate

InChI

InChI=1S/C9H10N2O2/c1-2-13-9(12)11-5-3-4-8(6-10)7-11/h3,5,7H,2,4H2,1H3

InChI Key

BEFXESTWRIRVQW-UHFFFAOYSA-N

SMILES

CCOC(=O)N1C=CCC(=C1)C#N

Canonical SMILES

CCOC(=O)N1C=CCC(=C1)C#N

synonyms

1(4H)-Pyridinecarboxylic acid, 3-cyano-, ethyl ester

Origin of Product

United States

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